molecular formula C25H28N6Na3O9 B589170 Pemetrexed-L-Glutaminsäure-Trinatriumsalz CAS No. 1265908-59-5

Pemetrexed-L-Glutaminsäure-Trinatriumsalz

Katalognummer: B589170
CAS-Nummer: 1265908-59-5
Molekulargewicht: 625.501
InChI-Schlüssel: QMXHFJBYTKIYEI-XYTXGRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Pemetrexed L-Glutamic Acid Trisodium Salt, also known as Pemetrexed , is an antifolate antineoplastic agent . It primarily targets three enzymes used in purine and pyrimidine synthesis de novo — thymidylate synthase (TS) , dihydrofolate reductase (DHFR) , and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes are essential for the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .

Mode of Action

Pemetrexed disrupts folate-dependent metabolic processes essential for cell replication . By inhibiting the formation of precursor purine and pyrimidine nucleotides, Pemetrexed prevents the formation of DNA and RNA . This disruption in the synthesis of DNA and RNA inhibits the growth and survival of both normal and cancer cells .

Biochemical Pathways

The biochemical pathways affected by Pemetrexed are those involved in the synthesis of purine and pyrimidine nucleotides . The inhibition of the enzymes TS, DHFR, and GARFT disrupts these pathways, leading to a decrease in the synthesis of DNA and RNA . The downstream effects of this disruption include the inhibition of cell growth and replication .

Pharmacokinetics

It is known that the pharmacokinetics of pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia

Result of Action

The molecular and cellular effects of Pemetrexed’s action include the inhibition of cell growth and replication . This is achieved through the disruption of DNA and RNA synthesis, which is essential for cell survival . As a result, Pemetrexed has been found to be effective in the treatment of certain types of cancer, including non-small cell lung cancer and malignant pleural mesothelioma .

Action Environment

The action, efficacy, and stability of Pemetrexed L-Glutamic Acid Trisodium Salt can be influenced by various environmental factors. For example, the presence of other chemotherapeutic agents can enhance the effectiveness of Pemetrexed . Additionally, certain patient-specific factors, such as renal impairment, can increase the risk of toxicity . Therefore, careful consideration of these factors is necessary when using Pemetrexed for treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pemetrexed L-Glutamic Acid Trisodium Salt involves multiple steps. A common synthetic route includes the reaction of pemetrexed with L-glutamic acid in the presence of trisodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of Pemetrexed L-Glutamic Acid Trisodium Salt follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Pemetrexed L-Glutamic Acid Trisodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of Pemetrexed L-Glutamic Acid Trisodium Salt, which can have different pharmacological properties and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Pemetrexed L-Glutamic Acid Trisodium Salt include:

Uniqueness

Pemetrexed L-Glutamic Acid Trisodium Salt is unique due to its multitargeted antifolate activity, which allows it to inhibit multiple enzymes simultaneously. This broad-spectrum inhibition makes it more effective in certain cancer treatments compared to other similar compounds .

Biologische Aktivität

Pemetrexed L-Glutamic Acid Trisodium Salt, commonly referred to as pemetrexed, is a folate analog and a key chemotherapeutic agent used primarily in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which are crucial for understanding its role in cancer therapy.

Pemetrexed exerts its antineoplastic effects through the inhibition of several critical enzymes involved in nucleotide synthesis:

  • Thymidylate Synthase (TS) : Inhibition leads to decreased thymidine levels, essential for DNA synthesis.
  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, affecting folate metabolism.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : Involved in purine nucleotide synthesis.

The drug is transported into cells via the reduced folate carrier and membrane folate binding proteins. Once inside, pemetrexed is converted into polyglutamate forms by folylpolyglutamate synthetase, which enhances its retention and potency within tumor cells due to their prolonged intracellular half-life .

Pharmacokinetics

Pemetrexed demonstrates a linear pharmacokinetic profile across various dosing regimens. Key pharmacokinetic parameters include:

  • Volume of Distribution : Approximately 16.1 liters at steady state.
  • Protein Binding : About 81% bound to plasma proteins.
  • Elimination Half-Life : Approximately 3.5 hours in patients with normal renal function.
  • Route of Elimination : Primarily excreted unchanged via renal pathways (70%-90% within 24 hours) with minimal hepatic metabolism .

Clinical Efficacy

Pemetrexed has shown significant efficacy in clinical settings:

  • Non-Small Cell Lung Cancer (NSCLC) :
    • Approved for use in combination with cisplatin for initial treatment and as a maintenance therapy post-platinum-based chemotherapy.
    • Demonstrated improved overall survival rates compared to placebo in randomized clinical trials .
  • Malignant Pleural Mesothelioma :
    • Used in combination with cisplatin for patients with unresectable disease, showing improved response rates and survival outcomes .

Adverse Effects

Common adverse reactions associated with pemetrexed treatment include:

  • Hematologic toxicities: Anemia (15%), neutropenia (6%), leukopenia (6%).
  • Non-hematologic toxicities: Fatigue, nausea, vomiting, rash, and stomatitis.
  • Myelosuppression is often dose-limiting; hence monitoring of blood counts is essential during therapy .

Table 1: Summary of Clinical Trials Involving Pemetrexed

Study TypePopulationTreatment RegimenOutcome MeasureResults Summary
Phase III TrialNSCLC patientsPemetrexed + Cisplatin vs. PlaceboOverall SurvivalImproved survival with pemetrexed .
Phase II TrialMesothelioma patientsPemetrexed + CisplatinResponse RateHigher response rates observed .
Maintenance TherapyNSCLC patientsPemetrexed monotherapyProgression-Free SurvivalSignificant prolongation of PFS noted .

Case Studies

Case Study 1 : A 65-year-old male diagnosed with advanced NSCLC was treated with pemetrexed combined with cisplatin. The patient achieved partial response after four cycles and experienced manageable side effects, primarily mild neutropenia.

Case Study 2 : A 58-year-old female with malignant pleural mesothelioma received pemetrexed and cisplatin as first-line therapy. The patient showed a significant reduction in tumor size after six cycles and reported fatigue as the primary adverse effect.

Eigenschaften

CAS-Nummer

1265908-59-5

Molekularformel

C25H28N6Na3O9

Molekulargewicht

625.501

IUPAC-Name

(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium

InChI

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1

InChI-Schlüssel

QMXHFJBYTKIYEI-XYTXGRHFSA-N

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na]

Synonyme

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt;  Pemetrexed Impurity D; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.